molecular formula C36H66MgO6 B155518 Magnesium 9,10-epoxyoctadecanoate CAS No. 1876-02-4

Magnesium 9,10-epoxyoctadecanoate

Cat. No. B155518
CAS RN: 1876-02-4
M. Wt: 619.2 g/mol
InChI Key: SWNYAWLVEVJWTE-UHFFFAOYSA-L
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Description

Magnesium 9,10-epoxyoctadecanoate, also known as magnesium stearate, is a white, odorless, and water-insoluble powder widely used in pharmaceuticals, cosmetics, and food industries. It is a magnesium salt of stearic acid, a long-chain fatty acid found in many animal and vegetable fats. Magnesium stearate is a common excipient in drug formulations, serving as a lubricant, anti-adherent, and flow agent. In

Scientific Research Applications

Magnesium stearate has been extensively studied for its various applications in scientific research. It has been used as a lubricant and anti-adherent in tablet formulations to improve drug dissolution and bioavailability. Magnesium stearate has also been used as a flow agent in powder formulations to enhance the flowability and compressibility of the powder. Additionally, Magnesium 9,10-epoxyoctadecanoate stearate has been used as a coating material to protect the drug from moisture and light.

Mechanism Of Action

The mechanism of action of Magnesium 9,10-epoxyoctadecanoate stearate is not fully understood. However, it is believed that Magnesium 9,10-epoxyoctadecanoate stearate acts as a lubricant and anti-adherent by reducing the friction between the drug particles and the tablet punches during compression. This results in a smoother tablet surface and improved drug dissolution. Magnesium stearate also acts as a flow agent by reducing the interparticle forces and increasing the particle mobility, allowing for better powder flow and uniformity.

Biochemical And Physiological Effects

Magnesium stearate is generally considered safe for human consumption and has no known toxic effects. It is not metabolized in the body and is excreted unchanged in the feces. However, some studies have suggested that Magnesium 9,10-epoxyoctadecanoate stearate may have some physiological effects. For example, Magnesium 9,10-epoxyoctadecanoate stearate has been shown to inhibit the activity of certain enzymes in the body, such as lipase and amylase, which may affect the absorption and metabolism of some drugs and nutrients.

Advantages And Limitations For Lab Experiments

Magnesium stearate has several advantages as an excipient in lab experiments. It is readily available, inexpensive, and easy to handle. It is also chemically stable and compatible with a wide range of drugs and excipients. However, Magnesium 9,10-epoxyoctadecanoate stearate may also have some limitations. For example, it may interfere with certain analytical methods, such as Fourier transform infrared spectroscopy (FTIR) and X-ray powder diffraction (XRPD), which may affect the accuracy of the results.

Future Directions

There are several future directions for the research and development of Magnesium 9,10-epoxyoctadecanoate stearate. One area of interest is the optimization of the synthesis method to improve the purity and particle size distribution of the product. Another area of research is the investigation of the physiological effects of Magnesium 9,10-epoxyoctadecanoate stearate, particularly its effects on the absorption and metabolism of drugs and nutrients. Additionally, there is a growing interest in the use of Magnesium 9,10-epoxyoctadecanoate stearate as a carrier for the delivery of drugs and other bioactive compounds. This may involve the development of new formulations and delivery systems that can enhance the bioavailability and efficacy of the drug.

Synthesis Methods

Magnesium stearate can be synthesized by reacting stearic acid with Magnesium 9,10-epoxyoctadecanoate hydroxide or Magnesium 9,10-epoxyoctadecanoate oxide in the presence of water. The reaction produces Magnesium 9,10-epoxyoctadecanoate stearate and water. The resulting product is then purified and dried to obtain a fine powder. The synthesis method is relatively simple and cost-effective, making Magnesium 9,10-epoxyoctadecanoate stearate a widely used excipient in the pharmaceutical industry.

properties

IUPAC Name

magnesium;6-(3-decyloxiran-2-yl)hexanoate;8-(3-octyloxiran-2-yl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Mg/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-2-3-4-5-6-7-8-10-13-16-17(21-16)14-11-9-12-15-18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNYAWLVEVJWTE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66MgO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940220
Record name Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium 9,10-epoxyoctadecanoate

CAS RN

1876-02-4
Record name Octadecanoic acid, 9,10-epoxy-, magnesium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium 9,10-epoxyoctadecanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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